molecular formula C6H2Br2FI B1418035 2,4-Dibromo-5-fluoroiodobenzene CAS No. 1000578-13-1

2,4-Dibromo-5-fluoroiodobenzene

Cat. No.: B1418035
CAS No.: 1000578-13-1
M. Wt: 379.79 g/mol
InChI Key: HRPGTIJQQHVOIK-UHFFFAOYSA-N
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Description

2,4-Dibromo-5-fluoroiodobenzene is a biochemical used for proteomics research . It has a molecular formula of C6H2Br2FI and a molecular weight of 379.79 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with two bromine atoms, one fluorine atom, and one iodine atom . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound.

Scientific Research Applications

Synthesis and Organic Transformations

2,4-Dibromo-5-fluoroiodobenzene is a valuable precursor in organic synthesis, particularly for reactions involving the formation of benzynes and other complex aromatic structures. It is used in the synthesis of various derivatives through regioselective bromination, ortho-metalation, and halogen/metal permutations. This compound serves as an intermediate in creating synthetically valuable 1,2-dibromobenzenes, showcasing its significance in developing complex organic molecules for various applications (Diemer, Leroux, & Colobert, 2011).

Spectroscopic Analysis

The compound has been a subject of spectroscopic analysis to understand its vibrational properties better. Studies such as FTIR and FT-Raman spectral investigations provide insights into its structure and behavior under different conditions, contributing to a deeper understanding of its chemical properties (Ilango, Arivazhagan, Prince, & Balachandranb, 2008).

Halogen Scrambling and Organometallic Intermediates

Halogen atoms in compounds like this compound can undergo scrambling when treated with bases, leading to a variety of organometallic intermediates. This property is essential for understanding the reactivity and applications of halogenated arenes in synthetic chemistry, offering pathways to novel compounds and reactions (Mongin, Marzi, & Schlosser, 2001).

Photocatalytic Transformations

The compound's derivatives are explored in photocatalytic transformations, serving as catalysts or reactants in organic reactions. This application is part of a broader interest in using fluorinated benzenes in organometallic chemistry and catalysis, where their unique properties facilitate various chemical transformations (Pike, Crimmin, & Chaplin, 2017).

Crystal Structure Prediction

Understanding the crystal structures of halogenated benzenes like this compound aids in predicting and designing new materials with desired properties. Studies involving first principles and intermolecular potentials contribute to materials science, offering insights into the assembly and characteristics of solid-state materials (Misquitta, Welch, Stone, & Price, 2008).

Biochemical Analysis

Biochemical Properties

2,4-Dibromo-5-fluoroiodobenzene plays a significant role in biochemical reactions, particularly in the field of proteomics research . It interacts with enzymes, proteins, and other biomolecules through halogen bonding and aromatic interactions. These interactions can influence the structure and function of the biomolecules, potentially leading to changes in their activity. For example, the presence of bromine and iodine atoms in this compound can form strong halogen bonds with electron-rich sites on proteins, affecting their conformation and stability.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time are critical factors in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under harsh conditions such as high temperatures or strong acidic or basic environments . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability.

Properties

IUPAC Name

1,5-dibromo-2-fluoro-4-iodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2FI/c7-3-1-4(8)6(10)2-5(3)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRPGTIJQQHVOIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1I)Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2FI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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